![molecular formula C14H20N4O2 B13024876 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethyl-4,7-diazaspiro[25]octan-7-yl)-2-nitroaniline is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitroaniline with 4-ethyl-4,7-diazaspiro[2.5]octane under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, and a solvent like toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and specific reaction conditions, such as temperature control and solvent selection, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)
Major Products Formed
Reduction: 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-aminobenzene
Substitution: Various substituted anilines depending on the nucleophile used
Oxidation: 4-(4-Carboxy-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline
Aplicaciones Científicas De Investigación
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)aniline: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
4-(4-Methyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline: Similar structure with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline is unique due to its specific spirocyclic structure and the presence of both ethyl and nitro groups.
Propiedades
Fórmula molecular |
C14H20N4O2 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
4-(4-ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline |
InChI |
InChI=1S/C14H20N4O2/c1-2-17-8-7-16(10-14(17)5-6-14)11-3-4-12(15)13(9-11)18(19)20/h3-4,9H,2,5-8,10,15H2,1H3 |
Clave InChI |
KLUSUANURAAYIV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC12CC2)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)

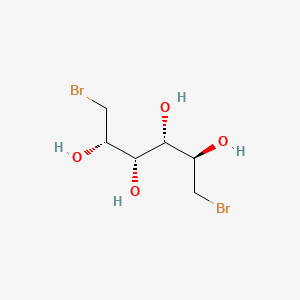
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
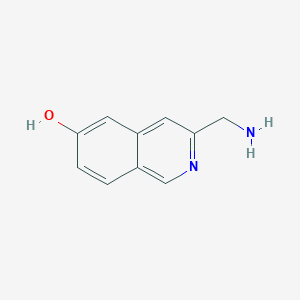
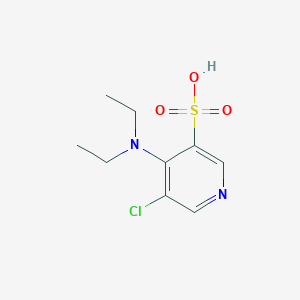

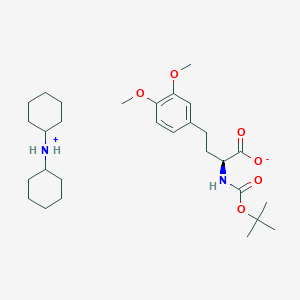

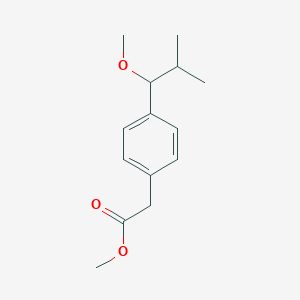
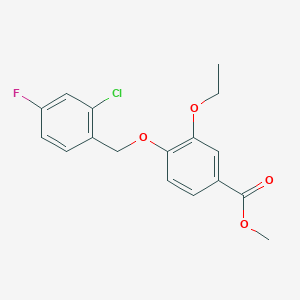
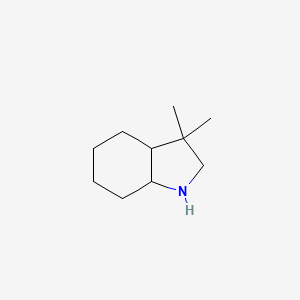
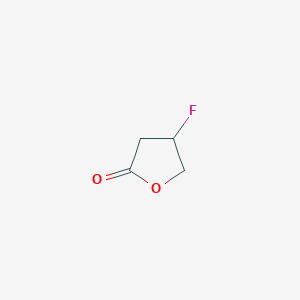
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
